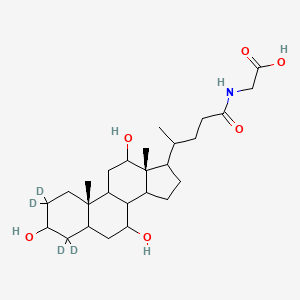

Glycocholic acid (D4)

説明

Glycocholic Acid-d4 is a deuterium-labeled form of glycocholic acid, a bile acid conjugated with glycine. Bile acids play a crucial role in the emulsification and absorption of dietary fats. Glycocholic Acid-d4 is primarily used as an internal standard in mass spectrometry for the quantification of glycocholic acid .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Glycocholic Acid-d4 involves the incorporation of deuterium into glycocholic acid. This is typically achieved through the hydrogen-deuterium exchange process, where hydrogen atoms in the glycocholic acid molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods: Industrial production of Glycocholic Acid-d4 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified using chromatographic techniques to achieve high purity levels .

化学反応の分析

反応の種類: グリココール酸-d4は、以下を含むさまざまな化学反応を起こします。

酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

一般的な試薬と条件:

酸化: 酸性または中性条件での過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 触媒の存在下でのハロゲン.

生成される主要な生成物:

酸化: ケトンまたはカルボン酸の生成。

還元: アルコールの生成。

置換: ハロゲン化誘導体の生成.

4. 科学研究への応用

グリココール酸-d4は、科学研究において幅広い用途があります。

化学: グリココール酸およびその他の胆汁酸の定量のために、質量分析法における内部標準として使用されます。

生物学: 食事性脂肪の乳化と吸収における役割について研究されています。

医学: 抗癌特性と癌細胞における多剤耐性を阻害する可能性について調査されています。

科学的研究の応用

Glycocholic Acid-d4 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of glycocholic acid and other bile acids.

Biology: Studied for its role in the emulsification and absorption of dietary fats.

Medicine: Investigated for its potential anticancer properties and its ability to inhibit multidrug resistance in cancer cells.

Industry: Used in the development of pharmaceuticals and as a reference standard in quality control

作用機序

グリココール酸-d4は、吸収のために脂肪を可溶化する洗剤として作用します。それは、ファルネソイドX受容体および胆汁酸受容体TGR5およびS1PR2を標的とし、胆汁酸代謝に関与する遺伝子の発現に影響を与えます。 さらに、それは、多剤耐性タンパク質を阻害することによって、エピルビシンなどの特定の薬物の細胞内蓄積と細胞毒性を増加させます .

類似の化合物:

グリココール酸: グリココール酸-d4の非重水素化体。

タウロコール酸: タウリンと抱合した別の胆汁酸。

グリコールソデオキシコール酸: グリシンとウルソデオキシコール酸と抱合した胆汁酸

ユニークさ: グリココール酸-d4は、重水素の組み込みによりユニークであり、質量分析法における理想的な内部標準となっています。 この同位体標識により、さまざまな研究アプリケーションにおける正確な定量と分析が可能になります .

類似化合物との比較

Glycocholic Acid: The non-deuterated form of Glycocholic Acid-d4.

Taurocholic Acid: Another bile acid conjugated with taurine.

Glycoursodeoxycholic Acid: A bile acid conjugated with glycine and ursodeoxycholic acid

Uniqueness: Glycocholic Acid-d4 is unique due to the incorporation of deuterium, which makes it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and analysis in various research applications .

生物活性

Glycocholic acid (D4), a deuterated form of glycocholic acid, is a bile acid conjugate formed from cholic acid and glycine. Its unique isotopic labeling with deuterium enhances its utility in biological research, particularly in studies involving metabolic pathways and pharmacokinetics. This article explores the biological activity of glycocholic acid (D4), highlighting its role in fat emulsification, gene regulation, cytotoxicity enhancement, and implications in liver function.

- Molecular Formula : C26H39D4NO6

- Molecular Weight : 468.28 g/mol

- CAS Registry Number : 1201918-15-1

Glycocholic acid (D4) functions primarily as a detergent that aids in the solubilization and absorption of fats and fat-soluble vitamins. This activity is critical for proper digestion and nutrient absorption in mammals. The compound is synthesized in the liver from cholesterol through a series of enzymatic reactions, primarily involving the conjugation of cholic acid with glycine.

1. Fat Emulsification and Absorption

Glycocholic acid (D4) plays a crucial role in emulsifying dietary fats, facilitating their absorption in the intestines. As a bile acid, it reduces the surface tension of fat droplets, allowing for more efficient digestion by pancreatic enzymes.

2. Gene Regulation

Research indicates that glycocholic acid (D4) influences gene expression related to bile acid receptors. For instance, it has been shown to decrease the expression of the farnesoid X receptor (FXR) while increasing the expression of TGR5 and S1PR2 genes in SNU-245 cells when administered at concentrations around 1.6 μmol/ml . This modulation can have significant implications for metabolic regulation and liver function.

3. Cytotoxicity Enhancement

Glycocholic acid (D4) has been observed to enhance the cytotoxic effects of certain chemotherapy agents, such as Epirubicin. This property may be beneficial in cancer treatments where enhanced drug efficacy is desired .

4. Impact on Cholesterol Metabolism

Studies have demonstrated that glycocholic acid influences cholesterol metabolism by affecting key enzymes involved in bile acid synthesis. For example, it inhibits HMG-CoA reductase and cholesterol 7 alpha-hydroxylase activities, which are critical for cholesterol homeostasis . This feedback regulation suggests that glycocholic acid may play a role in managing cholesterol levels within the body.

Case Studies

Case Study 1: Bile Acid Infusion Effects

In an experimental model using rabbits with bile fistulas, infusion of glycocholic acid resulted in significant changes in bile acid synthesis dynamics. After depleting endogenous bile acids, the administration of glycocholic acid inhibited biosynthesis by approximately 40%, demonstrating its regulatory effect on hepatic bile acid production .

Case Study 2: Serum Glycocholic Acid Measurement

A study aimed at quantifying serum levels of glycocholic acid highlighted the importance of accurate measurement techniques for assessing liver function in chronic hepatitis patients. The study utilized various protein precipitation methods to isolate glycocholic acid from serum samples effectively . The findings underscore the relevance of glycocholic acid levels as biomarkers for liver health.

Comparative Data Table

| Property | Glycocholic Acid (D4) | Glycodeoxycholic Acid (D4) |

|---|---|---|

| Molecular Formula | C26H39D4NO6 | C26H39D4NO5 |

| Role | Fat emulsification | Cholagogue |

| Gene Regulation | FXR inhibition | CYP7A1 suppression |

| Cytotoxicity Enhancement | Yes | No |

特性

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDAIACWWDREDC-WZQUIQSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001339959 | |

| Record name | Glycocholic-2,2,4,4-d4 Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001339959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201918-15-1 | |

| Record name | Glycocholic-2,2,4,4-d4 Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001339959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。